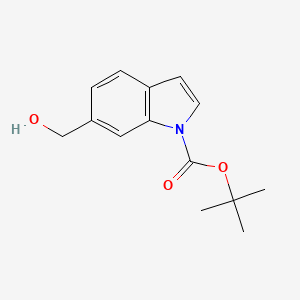

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

Vue d'ensemble

Description

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate typically begins with commercially available indole derivatives.

Reaction Steps:

Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. These methods can also reduce the environmental impact by minimizing waste and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The indole ring can undergo reduction reactions to form dihydroindole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products:

Oxidation: Formation of 6-carboxyindole derivatives.

Reduction: Formation of 6-(hydroxymethyl)-1,2-dihydroindole-1-carboxylate.

Substitution: Formation of 3-substituted indole derivatives.

Applications De Recherche Scientifique

Chemistry:

- Used as a building block in the synthesis of more complex indole derivatives.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Explored as a lead compound in drug discovery programs targeting various diseases.

Industry:

- Utilized in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparaison Avec Des Composés Similaires

- tert-Butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- tert-Butyl 6-(hydroxymethyl)-1,2-dihydroindole-1-carboxylate

Comparison:

- tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity.

- The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s stability and interaction with biological targets.

Activité Biologique

Tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15NO3

- Molecular Weight : 233.27 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various molecular targets, including enzymes and receptors. The compound has been studied for its potential antimicrobial and anticancer properties.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : It may inhibit specific enzymes that are crucial in metabolic pathways.

- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has been shown to inhibit the growth of certain bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various mechanisms:

- Cell Proliferation Inhibition : It has been observed to inhibit the proliferation of cancer cell lines in vitro.

- Apoptosis Induction : The compound may induce apoptosis in cancer cells, leading to cell death.

A study reported that at concentrations ranging from 10 to 50 µM, the compound significantly reduced cell viability in cancer cell lines (IC50 values were determined around 25 µM) .

Case Studies

Several case studies have evaluated the biological activity of this compound:

-

Study on Anticancer Activity :

- Objective : To evaluate the effect on human breast cancer cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : A dose-dependent reduction in cell viability was observed, with significant apoptosis noted at higher concentrations.

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion and broth microdilution methods were employed.

- Results : The compound exhibited notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Data Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate, and how can reaction yields be optimized?

Methodological Answer: A common approach involves functionalizing pre-existing indole derivatives. For example:

- Start with 4-bromo-1H-indole and introduce the hydroxymethyl group via Sonogashira coupling or hydroxylation, followed by Boc protection using di-tert-butyl dicarbonate [(Boc)₂O] in THF with DMAP as a catalyst (yield: ~96%) .

- Alternatively, use tert-butyl 6-(((trifluoromethyl)sulfonyl)oxy)-1H-indole-1-carboxylate as a precursor. Perform nucleophilic substitution with hydroxymethylating agents (e.g., trimethylamine N-oxide) under Pd catalysis, followed by purification via column chromatography (n-pentane:EtOAc = 10:1, yield: ~67%) .

Optimization Tips: - Use anhydrous solvents and inert atmospheres to minimize side reactions.

- Monitor reaction progress by TLC and adjust stoichiometry of (Boc)₂O to avoid overprotection .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer: Employ a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Analyze in CDCl₃ or DMSO-d₆ with TMS as an internal standard. Key signals include the tert-butyl group (δ ~1.3–1.5 ppm for ¹H; ~28–30 ppm for ¹³C) and hydroxymethyl protons (δ ~4.5–5.0 ppm) .

- IR Spectroscopy : Confirm the presence of carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and hydroxyl (O–H stretch at ~3200–3600 cm⁻¹) groups .

- Mass Spectrometry (MS) : Use ESI-MS to detect the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with Boc cleavage .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .

- Toxicity Mitigation : Due to insufficient chronic toxicity data, limit exposure duration and avoid direct skin contact.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystal structure of this compound derivatives?

Methodological Answer:

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to obtain intensity data.

- Structure Solution : Employ SHELXD for phase problem resolution via direct methods.

- Refinement : Use SHELXL to model anisotropic displacement parameters and hydrogen bonding. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Example : For hydroxymethyl-substituted indoles, refine O–H···O/N hydrogen bonds using distance restraints (DFIX command in SHELXL) .

Q. What strategies enable functionalization of this compound for bioactive natural product synthesis?

Methodological Answer:

- Protection-Deprotection : Temporarily protect the hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride) to enable subsequent reactions (e.g., Suzuki coupling at the 4-position) .

- Derivatization : React the hydroxymethyl group with acyl chlorides (e.g., acetyl chloride) to form esters, enhancing lipophilicity for biological assays .

- Natural Product Analogues : Use the compound as a precursor for indole alkaloids like Indiacen A/B by introducing π-conjugated side chains via Heck coupling .

Q. How can contradictory spectroscopic data during synthesis be resolved?

Methodological Answer:

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., tert-butyl 6-bromo-1H-indole-1-carboxylate) to identify discrepancies in coupling constants or chemical shifts .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish between regioisomers by analyzing NOE correlations in NOESY spectra .

- Crystallographic Confirmation : Resolve ambiguities by growing single crystals and performing X-ray diffraction .

Q. What experimental parameters influence the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer:

- Catalyst Choice : Pd(PPh₃)₄ favors coupling at the indole 3-position, while Pd₂(dba)₃ with SPhos ligands enhances 5-position selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of hydroxymethyl derivatives but may promote side reactions. Use toluene for thermally sensitive substrates .

- Temperature Control : Lower temperatures (0–25°C) minimize Boc group cleavage during Sonogashira couplings .

Propriétés

IUPAC Name |

tert-butyl 6-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFFNTQPJJEVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.